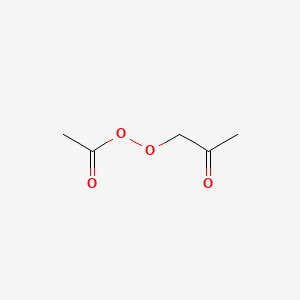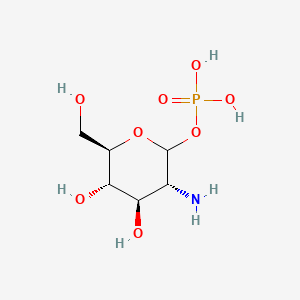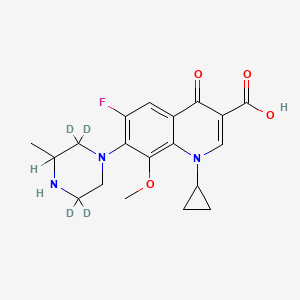
Methyl-d3 3-Oxobutanoate
Descripción general
Descripción
Methyl-d3 3-Oxobutanoate is a chemical compound with the molecular formula C5H8O3 . It is functionally related to a butyric acid and is a conjugate acid of a 3-methyl-2-oxobutanoate . It is also a tautomer of a 2-hydroxy-3-methyl-2-butenoic acid .
Synthesis Analysis
Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate has been synthesized for enzymatic studies on cyclization enzymes during cocaine biosynthesis in Erythroxylum coca plants . The synthesis involved several steps, including protection of L-proline with a Cbz group, reduction to chiral amino alcohol, Swern oxidation, Wittig reaction, and decarboxylative condensation . The final step involved treating the N-methylamino acid precursor with 1,1’-carbonyldiimidazole followed by reaction with methyl potassium malonate to give the 3-oxobutanoate .
Molecular Structure Analysis
The molecular structure of Methyl-d3 3-Oxobutanoate is characterized by the presence of a carbonyl group (C=O) and an ester group (COOCH3) in its structure . The presence of these functional groups contributes to the chemical reactivity of the compound.
Physical And Chemical Properties Analysis
Methyl-d3 3-Oxobutanoate has a molecular weight of 119.13 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 106 . It has 3 rotatable bonds and 3 hydrogen bond acceptors . The compound is characterized by a lack of hydrogen bond donors .
Aplicaciones Científicas De Investigación
Apoptosis Induction in Cellular Studies
Methyl-d3 3-Oxobutanoate, as a derivative of 4-Methylthio-2-oxobutanoic acid, has been studied for its role in apoptosis. In a study by Quash et al. (1995), it was found that methional, derived from 4-methylthio-2-oxobutanoic acid, induced apoptosis in BAF3 murine lymphoid cells. This effect was specific to methional and did not occur with similar compounds, indicating a unique role in cellular apoptosis processes (Quash et al., 1995).
Role in Methionine Salvage Pathway
4-Methylthio-2-oxobutanoic acid (MTOB), closely related to Methyl-d3 3-Oxobutanoate, is a critical compound in the methionine salvage pathway. A study by Tang et al. (2006) showed that MTOB inhibited the growth of several human cell lines and induced apoptosis. This study highlighted the importance of MTOB in biochemical pathways related to cell growth and survival (Tang et al., 2006).
Chemical Synthesis and Molecular Studies
Methyl-d3 3-Oxobutanoate is also significant in chemical synthesis. For example, Zhang Xingxian (2012) described the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, showcasing its role in the synthesis of complex organic compounds (Zhang Xingxian, 2012). Additionally, studies on compounds such as 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide insights into molecular structure and behavior, contributing to our understanding of similar compounds like Methyl-d3 3-Oxobutanoate (Rahul Raju et al., 2015).
Biotransformation and Biosynthesis
Research has also explored the biotransformation capabilities of bacteria with compounds similar to Methyl-d3 3-Oxobutanoate. For instance, Miya et al. (1996) studied the reduction of ethyl 2-methyl-3-oxobutanoate by bacteria, demonstrating the potential of microorganisms in transforming these compounds for various applications (Miya et al., 1996).
Propiedades
IUPAC Name |
trideuteriomethyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNANDWMGAFTP-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662114 | |
| Record name | (~2~H_3_)Methyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3 3-Oxobutanoate | |
CAS RN |
107694-22-4 | |
| Record name | (~2~H_3_)Methyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


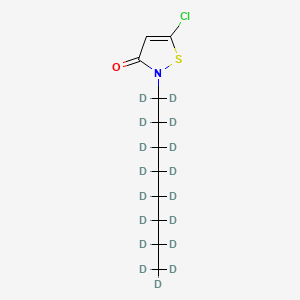
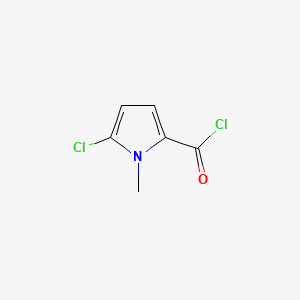
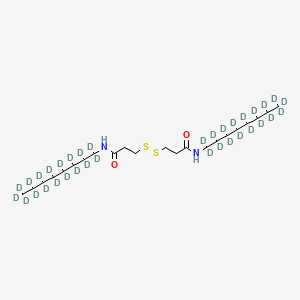
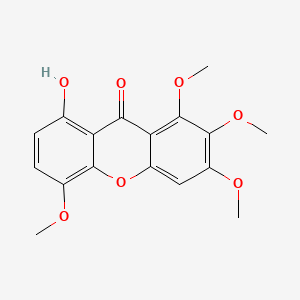
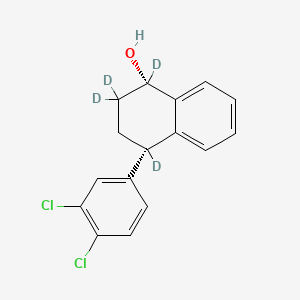
![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)
